
3-(1H-indol-3-yl)propane-1,2-diamine
Overview
Description
3-(1H-indol-3-yl)propane-1,2-diamine is a compound belonging to the tryptamine family, which is known for its diverse biological activities Tryptamines are a broad class of compounds that include neurotransmitters like serotonin and melatonin, as well as various psychoactive substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)propane-1,2-diamine typically involves the decarboxylation of L-tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC) in the presence of specific conditions. The reaction conditions often include the use of deuterated or tritiated media to obtain isotopomers of tryptamine and its derivatives .
Industrial Production Methods
the general approach involves the enzymatic decarboxylation of L-tryptophan, similar to the synthetic routes used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-3-acetaldehyde.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives.
Biology: It has been studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Research has explored its potential use in treating psychiatric disorders and its psychoactive properties.
Industry: It is used in the production of various pharmaceuticals and research chemicals
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .
Comparison with Similar Compounds
3-(1H-indol-3-yl)propane-1,2-diamine is similar to other tryptamines such as:
Alpha-methyltryptamine (AMT): Known for its psychoactive properties and use as a recreational drug.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and animals.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogen used in traditional shamanic practices
Compared to these compounds, this compound is unique in its specific receptor interactions and potential therapeutic applications.
Properties
CAS No. |
53707-84-9 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2 |
InChI Key |
WOXRSEJZTSQBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CN)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
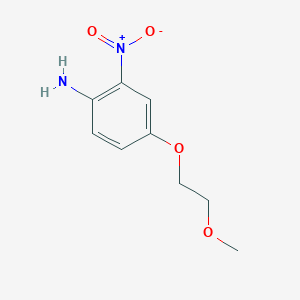
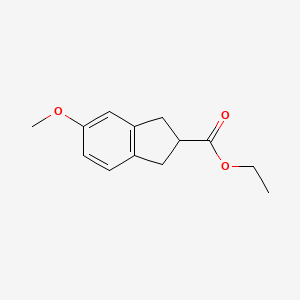
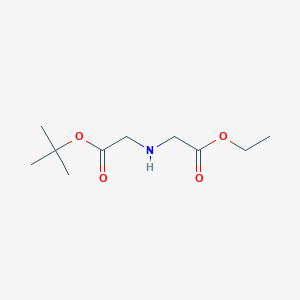
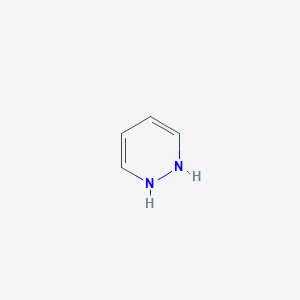


![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)
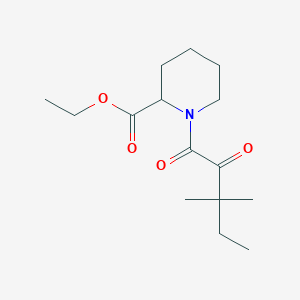
![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)
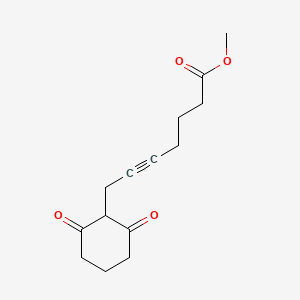
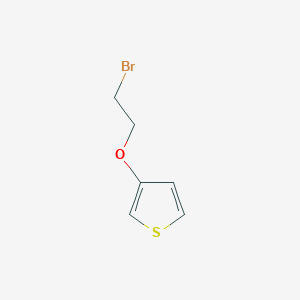
![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)
![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)
